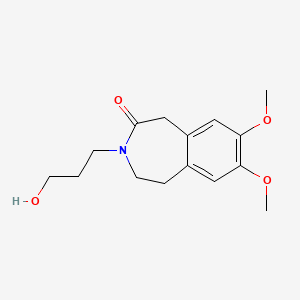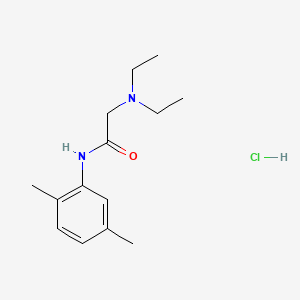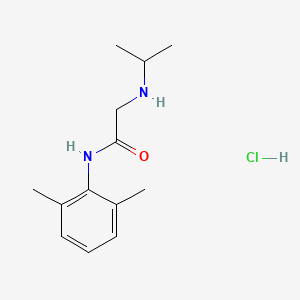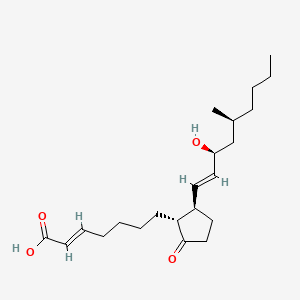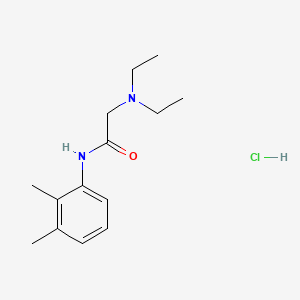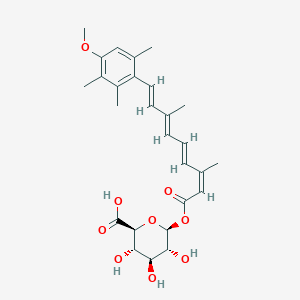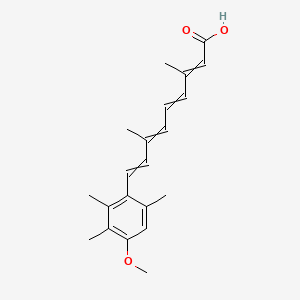
去氟乙氧基兰索拉唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Destrifluoroethoxy Lansoprazole is a derivative of Lansoprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome . This compound is structurally similar to Lansoprazole but features a destrifluoroethoxy group, which may confer unique pharmacological properties.
科学研究应用
Destrifluoroethoxy Lansoprazole has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Biology: Investigated for its potential effects on cellular processes related to acid secretion and proton pump inhibition.
Medicine: Explored for its therapeutic potential in treating acid-related disorders with potentially improved efficacy and safety profiles compared to Lansoprazole.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Target of Action
Destrifluoroethoxy Lansoprazole, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are located on the luminal surface of the parietal cell membrane in the stomach . They play a crucial role in the secretion of gastric acid, which is essential for digestion but can cause problems when produced in excess .
Mode of Action
Destrifluoroethoxy Lansoprazole is a prodrug and requires protonation via an acidic environment to become activated . Once activated, it irreversibly binds to and inhibits the gastric H,K-ATPase pumps . This inhibition blocks the final step in gastric acid production, effectively reducing the secretion of gastric acid . This action helps in promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by Destrifluoroethoxy Lansoprazole is the gastric acid secretion pathway. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the final stage of this pathway . This disruption leads to a decrease in gastric acid production, thereby alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison Syndrome .
Pharmacokinetics
Destrifluoroethoxy Lansoprazole is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . The pharmacokinetics of Destrifluoroethoxy Lansoprazole appear to be linear over a range from 15 to 60mg . It is extensively metabolised into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .
Result of Action
The primary result of Destrifluoroethoxy Lansoprazole’s action is the reduction of gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome . It also reduces pepsin secretion, making it a useful treatment for conditions associated with excessive pepsin .
Action Environment
The action of Destrifluoroethoxy Lansoprazole is influenced by the acidic environment of the stomach. It is converted to active metabolites in the acid environment of the parietal cells . In healthy elderly volunteers, the area under the plasma concentration-time curve (AUC) and half-life are significantly greater after single administration than that in young volunteers . Renal failure has no influence on the pharmacokinetics of Destrifluoroethoxy Lansoprazole, but severe hepatic failure causes a significant decrease in clearance and an increase in the AUC and half-life of Destrifluoroethoxy Lansoprazole .
生化分析
Biochemical Properties
It is known that it has a boiling point of 550.7±52.0 °C and a density of 1.41±0.1 g/cm3
Cellular Effects
It is reasonable to hypothesize that, like lansoprazole, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Destrifluoroethoxy Lansoprazole is not well-defined. As a derivative of lansoprazole, it may share similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Lansoprazole, the parent compound, is known to be extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 .
Transport and Distribution
Transport proteins play a crucial role in the absorption, distribution, and elimination of a wide variety of drugs in clinical use .
Subcellular Localization
The localization of a drug at the subcellular level can significantly impact its pharmacological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Destrifluoroethoxy Lansoprazole typically involves multiple steps, starting from the basic structure of Lansoprazole. The key steps include:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the sulfoxide group: This step involves the oxidation of the thioether intermediate to form the sulfoxide.
Attachment of the destrifluoroethoxy group: This is done via nucleophilic substitution reactions, where the trifluoroethoxy group in Lansoprazole is replaced with a destrifluoroethoxy group under controlled conditions.
Industrial Production Methods: Industrial production of Destrifluoroethoxy Lansoprazole follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: These are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions: Destrifluoroethoxy Lansoprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced back to thioether using reducing agents like lithium aluminum hydride.
Substitution: The destrifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted benzimidazole derivatives.
相似化合物的比较
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, known for its improved pharmacokinetic profile.
Rabeprazole: A proton pump inhibitor with a faster onset of action.
Pantoprazole: Known for its stability in acidic conditions
Uniqueness: Destrifluoroethoxy Lansoprazole is unique due to the presence of the destrifluoroethoxy group, which may confer distinct pharmacological properties, such as improved efficacy, reduced side effects, or altered pharmacokinetics compared to other proton pump inhibitors .
属性
CAS 编号 |
60524-97-2 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


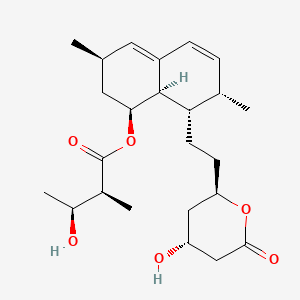
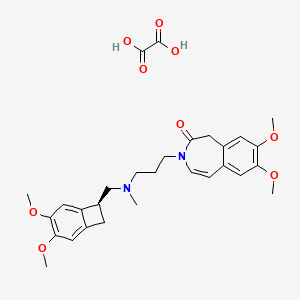
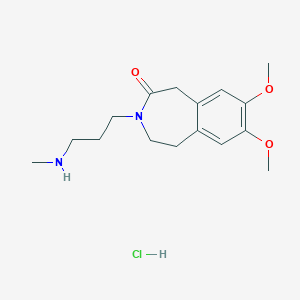
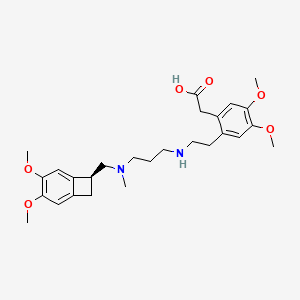
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
